Structural and Physicochemical Differentiation from the Parent 7-Methylbenz[a]anthracene
The introduction of a fluorine atom at the 2-position significantly alters the physicochemical profile compared to the non-fluorinated parent 7-methylbenz[a]anthracene (7-MBA). This includes an increase in molecular weight and lipophilicity, which serve as primary identifiers and purity determinants in procurement. Quantitative data for 2-fluoro-7-MBA were sourced from authoritative chemical databases , while 7-MBA data is used as a cross-study comparable baseline [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 260.31 |
| Comparator Or Baseline | 7-Methylbenz[a]anthracene (7-MBA): 242.31 |
| Quantified Difference | +18.00 (attributable to H→F substitution) |
| Conditions | Calculated from molecular formula; Target: C19H13F; Comparator: C19H14 |
Why This Matters
These distinct molecular weight and LogP values are critical for identity verification via mass spectrometry and for predicting chromatographic behavior, ensuring the correct regioisomer is sourced and not confused with unsubstituted 7-MBA or other fluoro isomers.
- [1] PubChem. (n.d.). 7-Methylbenz[a]anthracene (Compound Summary). National Center for Biotechnology Information. View Source
